Isopropylmagnesium Chloride-Lithium Chloride

Overview

Description

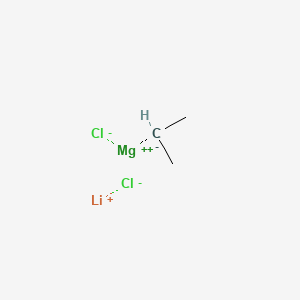

Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) is a Turbo Grignard reagent, first developed by Knochel’s group in 2004 to enhance the efficiency of halogen-magnesium exchange reactions . This complex consists of isopropylmagnesium chloride coordinated with lithium chloride, which disrupts the aggregation of Grignard reagents, thereby increasing their solubility and nucleophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropylmagnesium Chloride-Lithium Chloride can be synthesized through the reaction of isopropyl lithium with magnesium chloride. The reaction involves the exchange of halogen and magnesium, resulting in the formation of isopropylmagnesium chloride. Lithium chloride is then added to the reaction mixture to form the final complex . The reaction is typically carried out in an inert atmosphere to prevent moisture and air sensitivity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled conditions. The process ensures high purity and yield by maintaining anhydrous conditions and using high-purity solvents .

Chemical Reactions Analysis

Types of Reactions

Isopropylmagnesium Chloride-Lithium Chloride undergoes various types of reactions, including:

Halogen-Magnesium Exchange: This reaction is used to prepare aryl and heteroaryl Grignard reagents.

Transmetalation: The compound can transfer its isopropyl group to other metals, facilitating the formation of new organometallic compounds.

Nucleophilic Addition: It reacts with electrophiles to form carbon-carbon bonds, a key step in many organic syntheses.

Common Reagents and Conditions

Common reagents used with this compound include halogenated aromatic compounds, electrophiles such as carbonyl compounds, and other organometallic reagents. The reactions are typically carried out in THF under an inert atmosphere to prevent degradation .

Major Products

The major products formed from reactions involving this compound include substituted aromatics, complex organometallic compounds, and various carbon-carbon bonded structures .

Scientific Research Applications

Isopropylmagnesium Chloride-Lithium Chloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the preparation of biologically active molecules and intermediates.

Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: this compound is used in the production of polymers, fine chemicals, and materials science.

Mechanism of Action

The mechanism of action of Isopropylmagnesium Chloride-Lithium Chloride involves the formation of a highly reactive organomagnesium species. This species can readily participate in nucleophilic addition and substitution reactions. The presence of lithium chloride enhances the reactivity of the magnesium center, making the compound more efficient in transmetalation and other organometallic transformations.

Comparison with Similar Compounds

Key Properties:

- Chemical Formula : C₃H₇Cl₂LiMg

- Molecular Weight : 145.24 g/mol

- Physical State : Yellowish-brown liquid with a density of 0.951–0.98 g/mL at 25°C .

- Reactivity : Reacts violently with water, releasing toxic and flammable gases (H₂) .

- Hazards: Highly flammable (H225), causes severe skin burns (H314), and suspected carcinogenicity (H351) .

- Applications: Widely used in cross-coupling reactions, synthesis of polyfunctional organometallics, and ferrocene derivatives .

Conventional Grignard Reagents (e.g., Ethylmagnesium Chloride)

Traditional Grignard reagents (RMgX) like ethylmagnesium chloride (EtMgCl) are less reactive in halogen-magnesium exchanges due to their aggregated structures. The addition of LiCl in i-PrMgCl·LiCl disrupts these aggregates, enabling faster reaction kinetics and higher yields. For example, Knochel’s work demonstrated that i-PrMgCl·LiCl achieved near-quantitative yields in Br/Mg exchanges, whereas conventional Grignard reagents required stoichiometric additives .

Organolithium Reagents (e.g., n-Butyllithium)

Organolithium reagents (e.g., n-BuLi) are strong bases but suffer from side reactions in ethoxysilane systems. In contrast, i-PrMgCl·LiCl provides superior selectivity. For instance, in the synthesis of ferrocene derivatives, i-PrMgCl·LiCl achieved 62% yield, while n-BuLi caused ethoxy group replacement and lower yields .

| Property | i-PrMgCl·LiCl | n-BuLi |

|---|---|---|

| Side Reactions | Minimal | Significant (e.g., alkylation) |

| Handling | Requires inert atmosphere | Pyrophoric, stricter handling |

Other Metal Halide Complexes (e.g., Potassium Chloride)

Unlike inert salts like KCl, LiCl in i-PrMgCl·LiCl actively participates in reaction mechanisms. KCl lacks the Lewis acidity required to stabilize Grignard intermediates, making it irrelevant in organometallic synthesis .

Biological Activity

Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), commonly referred to as Turbo Grignard, is an organometallic compound that plays a significant role in organic synthesis. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

This compound is known for its ability to form new carbon-carbon bonds through various chemical reactions. The compound acts primarily as a Lewis acid catalyst , facilitating several organic transformations due to its unique reactivity profile.

Key Mechanisms:

- Transmetalation Reactions : The complex enhances the transmetalation ability of isopropylmagnesium chloride, allowing for efficient metal transfer.

- Nucleophilic Addition : It readily reacts with electrophiles, forming carbon-carbon bonds essential for synthesizing complex organic molecules.

- Halogen-Magnesium Exchange : This reaction enables the preparation of aryl and heteroaryl Grignard reagents, expanding the scope of synthetic applications.

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

- Preparation of functionalized acyclic alkenyl magnesium reagents.

- Synthesis of 1,2-diketones and cyclic alkenyl magnesium reagents.

- Electrophilic amination for the preparation of amines.

Pharmacokinetics and Environmental Considerations

This compound is highly reactive and moisture-sensitive, necessitating careful handling under inert atmospheres. Its flammability and reactivity with moisture pose challenges in laboratory settings.

Table 1: Applications of this compound

| Field | Application |

|---|---|

| Chemistry | Synthesis of pharmaceuticals and agrochemicals |

| Biology | Preparation of biologically active molecules |

| Medicine | Synthesis of drug candidates and active pharmaceutical ingredients |

| Industry | Production of polymers, fine chemicals, and materials science |

Case Studies

- Synthesis of Biologically Active Molecules : Research has demonstrated the utility of iPrMgCl·LiCl in synthesizing compounds with biological activity. For example, it has been employed in the preparation of g-secretase inhibitors and antagonists for various receptors, showcasing its importance in medicinal chemistry .

- Functionalization Studies : A study highlighted the compound's ability to selectively functionalize challenging substrates, improving regioselectivity compared to traditional Grignard reagents . This capability enables more efficient syntheses in complex organic chemistry.

Research Findings

Recent studies have provided insights into the effectiveness and versatility of iPrMgCl·LiCl:

- A study involving HEK293T cells indicated that the compound could facilitate the engineering of proteases with varying cleavage rates, suggesting potential applications in gene therapy .

- The compound's ability to activate difficult substrates has been noted as a significant advancement in Grignard chemistry, allowing for reactions that were previously challenging or inefficient .

Q & A

Q. Basic: What safety protocols are critical when handling isopropylmagnesium chloride-lithium chloride (IPMgCl-LiCl) in laboratory settings?

Answer:

IPMgCl-LiCl is highly reactive with water and air, requiring stringent safety measures:

- Handling: Use inert atmosphere techniques (e.g., Schlenk lines or gloveboxes) to prevent moisture exposure . Wear flame-resistant lab coats, nitrile gloves, and face shields to mitigate risks from flammability (H225) and skin corrosion (H314) .

- Storage: Maintain under argon at 2–8°C for short-term use, but long-term stability may require –20°C .

- Quenching: Add reagent slowly to anhydrous alcohols (e.g., isopropanol) to control exothermic reactions. Avoid water-based quenching unless carefully diluted .

Q. Basic: How does lithium chloride enhance the reactivity of isopropylmagnesium chloride in Grignard reactions?

Answer:

LiCl acts as a Lewis acid, stabilizing the Grignard reagent and increasing solubility in tetrahydrofuran (THF). This "Turbo Grignard" effect accelerates nucleophilic addition to electrophiles (e.g., carbonyl compounds) by reducing aggregation states of magnesium species . For example, LiCl·MgCl₂ intermediates improve regioselectivity in aryl halide couplings .

Q. Advanced: How do variations in THF solvent concentration and temperature affect reaction kinetics with IPMgCl-LiCl?

Answer:

- Concentration: Solutions at 1.1–1.4 M in THF optimize reagent stability and reactivity. Lower concentrations (<1 M) reduce reaction rates, while higher concentrations risk precipitation .

- Temperature: Reactions typically proceed at –20°C to 25°C. Lower temperatures (–40°C) enhance selectivity in stereosensitive reactions (e.g., asymmetric alkylation), but may require longer reaction times .

Q. Advanced: What analytical methods validate the formation of intermediates in IPMgCl-LiCl-mediated reactions?

Answer:

- In situ monitoring: Use ¹H/¹³C NMR spectroscopy in deuterated THF to track Grignard adduct formation .

- Titration: Quantify active Mg using Gilman’s method (iodine titration) to confirm reagent integrity .

- GC-MS: Analyze volatile byproducts (e.g., propane) to assess side reactions during quenching .

Q. Basic: What solvent systems are compatible with IPMgCl-LiCl, and how do they influence reaction outcomes?

Answer:

- Primary solvent: THF is ideal due to its ability to solvate Mg-Li complexes. Alternatives like 2-methyl-THF offer similar polarity but higher boiling points .

- Co-solvents: Adding hexane or toluene reduces THF’s coordination strength, which can improve selectivity in sterically hindered reactions .

Q. Advanced: How can researchers mitigate low yields in cross-coupling reactions using IPMgCl-LiCl?

Answer:

- Moisture control: Pre-dry solvents (THF over molecular sieves) and substrates to <10 ppm H₂O .

- Stoichiometry: Optimize LiCl:Mg ratio (typically 1:1) to balance reactivity and stability .

- Catalyst screening: Test transition-metal catalysts (e.g., FeCl₃ or CuCN) to enhance coupling efficiency with aryl halides .

Q. Advanced: What strategies prevent peroxide formation during long-term storage of IPMgCl-LiCl?

Answer:

- Inert atmosphere: Store under argon with PTFE-lined caps to minimize O₂ ingress .

- Stabilizers: Add radical inhibitors (e.g., BHT) at 0.1% w/w to suppress peroxide generation .

- Monitoring: Test periodically using peroxide test strips and discard if yellow discoloration occurs .

Q. Basic: How should contradictory storage recommendations (2–8°C vs. –20°C) for IPMgCl-LiCl be resolved?

Answer:

Storage conditions depend on usage frequency:

- Short-term (≤1 week): 2–8°C under argon suffices for daily laboratory use .

- Long-term (>1 week): –20°C minimizes decomposition, especially for sensitive applications (e.g., enantioselective synthesis) .

Q. Advanced: What mechanistic insights explain IPMgCl-LiCl’s superior performance in low-temperature reactions compared to traditional Grignard reagents?

Answer:

The LiCl co-complex reduces the activation energy for alkyl transfer by stabilizing transition states. For example, at –40°C, IPMgCl-LiCl achieves >90% yield in ketone alkylation, whereas conventional Grignard reagents require higher temperatures (0°C) . Kinetic studies suggest LiCl accelerates Mg–C bond cleavage, enabling faster nucleophilic attack .

Q. Basic: What are the primary degradation products of IPMgCl-LiCl, and how are they identified?

Answer:

Properties

IUPAC Name |

lithium;magnesium;propane;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTNVRCCIDISMV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2LiMg | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.